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Compound Name:
3-[4-

(Trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B1308183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential

synthesis, and predicted spectral data of 3-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS No:

1000198-76-4). Due to the limited availability of specific experimental data for this compound,

this document combines known information with theoretical predictions and established

methodologies for analogous 3-arylpyrrolidine structures. The guide covers its chemical and

physical properties, a proposed synthetic route, predicted NMR and mass spectrometry data,

and a discussion of its potential biological activities, particularly in the context of monoamine

transporter inhibition. This document aims to serve as a valuable resource for researchers and

drug development professionals interested in the therapeutic potential of novel pyrrolidine

derivatives.

Chemical and Physical Properties
3-[4-(Trifluoromethyl)phenyl]pyrrolidine is a solid organic compound with a molecular

formula of C₁₁H₁₂F₃N.[1] The presence of the trifluoromethyl group on the phenyl ring is

expected to significantly influence its lipophilicity and metabolic stability, properties of interest in

drug design.

Table 1: Chemical and Physical Properties of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1308183?utm_src=pdf-interest
https://www.benchchem.com/product/b1308183?utm_src=pdf-body
https://www.benchchem.com/product/b1308183?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10360740/
https://www.benchchem.com/product/b1308183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source/Reference

CAS Number 1000198-76-4 [1][2]

Molecular Formula C₁₁H₁₂F₃N [1][2]

Molecular Weight 215.21 g/mol [1][2]

Physical Form Solid [1]

Purity ≥97% [1]

InChI

InChI=1S/C11H12F3N/c12-

11(13,14)10-3-1-8(2-4-10)9-5-

6-15-7-9/h1-4,9,15H,5-7H2

[1]

InChI Key
MMHBTMCYKWWNNS-

UHFFFAOYSA-N
[1]

Predicted Melting Point
Not available (solid at room

temp.)
-

Predicted Boiling Point Not available -

Predicted Solubility

Poorly soluble in water;

Soluble in organic solvents like

methanol, ethanol, DMSO.

General chemical principles

Synthesis and Experimental Protocols
While a specific, published experimental protocol for the synthesis of 3-[4-
(trifluoromethyl)phenyl]pyrrolidine is not readily available, a plausible and efficient route can

be designed based on established palladium-catalyzed cross-coupling reactions, which are

widely used for the formation of C-C bonds in the synthesis of 3-arylpyrrolidines.[3] Two

common and effective methods are the Heck reaction and the Suzuki-Miyaura coupling.

Proposed Synthesis via Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.

[4][5] In this proposed synthesis, 1-Boc-3-pyrroline can be coupled with 4-iodobenzotrifluoride,

followed by the removal of the Boc protecting group.
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Experimental Workflow: Heck Reaction Synthesis

Step 1: Heck Coupling

Step 2: Reduction

Step 3: Deprotection

1-Boc-3-pyrroline

Heck Reaction
(Heat)

4-Iodobenzotrifluoride
Pd(OAc)₂

Phosphine Ligand (e.g., P(o-tol)₃)
Base (e.g., NEt₃)

Solvent (e.g., Acetonitrile)

1-Boc-3-(4-(trifluoromethyl)phenyl)-3-pyrroline

Hydrogenation

H₂, Pd/C Solvent (e.g., Ethanol)

1-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine

Boc Deprotection

Strong Acid (e.g., TFA or HCl) Solvent (e.g., Dichloromethane)

3-[4-(Trifluoromethyl)phenyl]pyrrolidine
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Caption: Proposed Heck reaction workflow for the synthesis of 3-[4-
(trifluoromethyl)phenyl]pyrrolidine.

Detailed Protocol (Representative):

Heck Coupling: To a solution of 1-Boc-3-pyrroline (1 equivalent) and 4-iodobenzotrifluoride

(1.1 equivalents) in acetonitrile, add palladium(II) acetate (0.05 equivalents), tri(o-

tolyl)phosphine (0.1 equivalents), and triethylamine (2 equivalents). The mixture is heated to

reflux under a nitrogen atmosphere until the starting materials are consumed (monitored by

TLC or GC-MS). After cooling, the mixture is filtered, and the solvent is removed under

reduced pressure. The residue is then purified by column chromatography to yield 1-Boc-3-

(4-(trifluoromethyl)phenyl)-3-pyrroline.

Reduction: The intermediate from the previous step is dissolved in ethanol, and a catalytic

amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen

atmosphere (balloon or Parr shaker) at room temperature until the double bond is reduced.

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 1-

Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine.

Deprotection: The Boc-protected pyrrolidine is dissolved in dichloromethane, and an excess

of trifluoroacetic acid or a solution of HCl in dioxane is added. The reaction is stirred at room

temperature for several hours. The solvent and excess acid are removed under reduced

pressure, and the resulting salt can be neutralized with a base (e.g., aqueous NaOH) and

extracted with an organic solvent to yield the final product, 3-[4-
(trifluoromethyl)phenyl]pyrrolidine.

Proposed Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is another powerful method for C-C bond formation,

involving the reaction of an organoboron compound with an organic halide, catalyzed by a

palladium complex.[6][7]

Experimental Workflow: Suzuki-Miyaura Coupling Synthesis
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Step 1: Suzuki-Miyaura Coupling

Step 2: Deprotection

1-Boc-3-halopyrrolidine

Suzuki-Miyaura Reaction
(Heat)

4-(Trifluoromethyl)phenylboronic acid Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water)

1-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine

Boc Deprotection

Strong Acid (e.g., TFA or HCl) Solvent (e.g., Dichloromethane)

3-[4-(Trifluoromethyl)phenyl]pyrrolidine

Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesizing the target compound.

Detailed Protocol (Representative):

Suzuki-Miyaura Coupling: A mixture of 1-Boc-3-halopyrrolidine (e.g., 3-bromopyrrolidine, 1

equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst such

as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like aqueous

sodium carbonate (2 equivalents) in a solvent system such as toluene/water is heated to

reflux under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS.

Upon completion, the layers are separated, and the aqueous layer is extracted with an
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organic solvent. The combined organic layers are dried and concentrated. The crude product

is purified by column chromatography to afford 1-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine.

Deprotection: The deprotection of the Boc group is carried out as described in the Heck

reaction protocol to yield the final product.

Predicted Spectral Data
As experimental spectra for 3-[4-(trifluoromethyl)phenyl]pyrrolidine are not publicly

available, the following sections provide predicted data based on the chemical structure and

known spectral characteristics of analogous compounds.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the

pyrrolidine ring and the aromatic protons of the trifluoromethylphenyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Aromatic (ortho to

CF₃)
7.55 - 7.65 d 2H

Aromatic (meta to

CF₃)
7.35 - 7.45 d 2H

Pyrrolidine CH

(position 3)
3.30 - 3.50 m 1H

Pyrrolidine CH₂

(positions 2 & 5)
2.80 - 3.20 m 4H

Pyrrolidine CH₂

(position 4)
1.90 - 2.20 m 2H

Pyrrolidine NH 1.50 - 2.50 br s 1H
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Note: Predicted shifts are in CDCl₃ and are approximate. The NH proton signal may be broad

and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for the carbon atoms of the pyrrolidine ring and the

trifluoromethylphenyl group. The carbon of the CF₃ group will appear as a quartet due to

coupling with the three fluorine atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)

Aromatic (C-CF₃) 148 - 152

Aromatic (CH ortho to CF₃) 125 - 127 (q)

Aromatic (CH meta to CF₃) 128 - 130

Aromatic (C-pyrrolidine) 128 - 132

CF₃ 122 - 126 (q)

Pyrrolidine CH (position 3) 45 - 50

Pyrrolidine CH₂ (positions 2 & 5) 48 - 53

Pyrrolidine CH₂ (position 4) 33 - 38

Note: Predicted shifts are in CDCl₃ and are approximate. 'q' denotes a quartet due to C-F

coupling.

Predicted Mass Spectrum Fragmentation
In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) is expected at m/z

215. The fragmentation pattern will likely involve cleavage of the pyrrolidine ring and the bond

connecting the two ring systems.

Table 4: Predicted Major Mass Spectrum Fragments
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m/z Proposed Fragment

215 [M]⁺ (Molecular Ion)

186 [M - C₂H₅]⁺

172 [M - C₃H₇]⁺

145 [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation)

70 [C₄H₈N]⁺ (Pyrrolidinyl cation)

Potential Biological Activity and Signaling Pathways
The 3-arylpyrrolidine scaffold is a well-known pharmacophore present in numerous biologically

active compounds. These compounds often exhibit activity at monoamine transporters,

including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine

transporter (DAT).[1][8] Inhibition of these transporters increases the synaptic concentration of

the respective neurotransmitters, a mechanism central to the action of many antidepressant

and psychoactive drugs.[9][10][11]

Given its structure, 3-[4-(trifluoromethyl)phenyl]pyrrolidine is a candidate for investigation

as a monoamine reuptake inhibitor. The trifluoromethyl group can enhance binding affinity and

improve pharmacokinetic properties.

Monoamine Transporter Inhibition Pathway
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Caption: General mechanism of monoamine transporter inhibition by 3-arylpyrrolidines.

Safety and Handling
Specific safety data for 3-[4-(trifluoromethyl)phenyl]pyrrolidine is not available. However,

based on the general hazards of similar chemicals, it should be handled with care in a well-

ventilated laboratory environment. Standard personal protective equipment, including safety
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glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin

and eyes.

Conclusion
3-[4-(trifluoromethyl)phenyl]pyrrolidine is a research chemical with potential for applications

in drug discovery, particularly in the area of neuroscience. This technical guide has provided a

summary of its known properties, proposed synthetic routes, and predicted spectral data to aid

researchers in its further investigation. The structural similarity to known monoamine reuptake

inhibitors suggests that this compound warrants further study to elucidate its specific biological

targets and therapeutic potential. As more experimental data becomes available, a more

detailed understanding of its chemical and biological profile will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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